![molecular formula C16H12N2O2 B11856982 6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile](/img/structure/B11856982.png)
6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound belongs to the furo[3,2-c]pyridine family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitril beinhaltet typischerweise einen mehrstufigen Prozess. Eine gängige Methode beginnt mit der Claisen-Schmidt-Kondensation von 1-(2,5-Dichlorthiophen-3-yl)ethan-1-on mit 4-(Benzyloxy)benzaldehyd in einer methanolischen Lösung von Natriumhydroxid . Diese Reaktion liefert (E)-3-(4-(Benzyloxy)phenyl)-1-(2,5-Dichlorthiophen-3-yl)prop-2-en-1-on, das anschließend sequentiellen Cyclisierungen und funktionalen Modifikationen unterzogen wird, um das gewünschte Furo[3,2-c]pyridin-Derivat zu bilden .
Industrielle Produktionsverfahren
die Prinzipien der grünen Chemie, wie z. B. katalysierungsfreie Reaktionen und die Verwendung umweltfreundlicher Lösungsmittel wie Ethanol, werden häufig eingesetzt, um die Umweltbelastung zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Häufige Reagenzien sind Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Alkohole).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Furo[3,2-c]pyridin-Derivate mit Hydroxyl- oder Carbonylgruppen liefern, während die Reduktion vollständig gesättigte Derivate liefern kann.
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Industrie: Es kann bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt werden.
Wirkmechanismus
Der Wirkungsmechanismus von 6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitril beinhaltet die Störung wichtiger zellulärer Signalwege. Molekular-Docking-Studien haben gezeigt, dass diese Verbindung starke Bindungsaffinitäten zu Zielmolekülen wie Serin/Threonin-Kinase AKT1, Östrogenrezeptor Alpha (ERα) und humanem epidermalen Wachstumsfaktorrezeptor 2 (HER2) aufweist . Diese Wechselwirkungen deuten darauf hin, dass die Verbindung in die Zellproliferation und die Überlebenswege eingreifen könnte, was sie zu einem vielversprechenden Kandidaten für die Antikrebstherapie macht.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Pyridin-2(1H)-on-Derivate
- Nicotinonitril-Derivate
- Furo[2,3-b]pyridin-Derivate
Einzigartigkeit
6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitril ist aufgrund seiner spezifischen strukturellen Merkmale, wie z. B. der Benzyloxy- und der Carbonitrilgruppe, die zu seinem einzigartigen pharmakologischen Profil beitragen, einzigartig. Im Vergleich zu anderen ähnlichen Verbindungen hat es potente zytotoxische Aktivitäten mit minimaler Selektivität gegenüber normalen Zellen gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung zu Antikrebsmitteln macht .
Eigenschaften
Molekularformel |
C16H12N2O2 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
4-methyl-6-phenylmethoxyfuro[3,2-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C16H12N2O2/c1-11-13-7-8-19-15(13)14(9-17)16(18-11)20-10-12-5-3-2-4-6-12/h2-8H,10H2,1H3 |
InChI-Schlüssel |
YPHGTGDKBUBHHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=COC2=C(C(=N1)OCC3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione](/img/structure/B11856901.png)
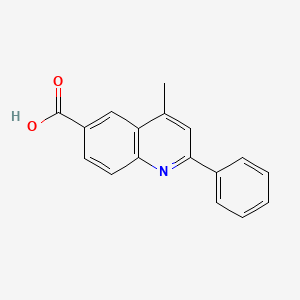

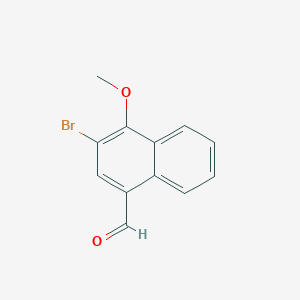
![(7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B11856933.png)
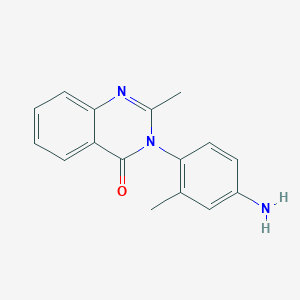
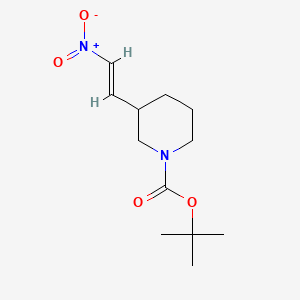
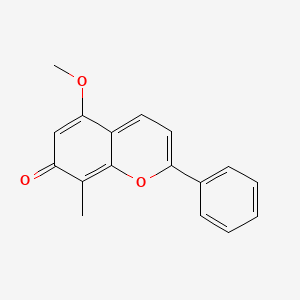
![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine](/img/structure/B11856966.png)

![2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11856974.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11856981.png)


